molecular formula C24H24N6O2 B1240841 11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

Cat. No. B1240841
M. Wt: 428.5 g/mol
InChI Key: DTXKGGUKFLTTET-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-25764 is a quinoxaline derivative.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, compounds like furo[3,2-g]pyrimido[1,6-a]quinazoline and furo[3,2-g]thiazolo[2',3':2,3]pyrimido[1,6-a]quinazolinone have been synthesized starting from similar structural compounds (Abu‐Hashem, 2018).

Antimicrobial Activity

  • Some derivatives of similar structures have shown promising results in inhibiting the growth of bacteria and fungi, indicating potential antimicrobial applications (Abu‐Hashem, 2018).

Organic Synthesis and Pharmaceutical Research

  • The compound and its derivatives are significant in pharmaceutical research and organic synthesis. For example, methods have been developed for selective chlorination and bromination of similar compounds, highlighting their importance in chemical diversification (Le et al., 2021).

Antioxidant Activities

  • Novel pyrimido and fused quinoline derivatives, which are structurally related, have been evaluated for in vitro antioxidant activities, indicating potential for therapeutic applications (Sankaran et al., 2010).

Bioorganic Chemistry

  • Derivatives of similar compounds have been synthesized and assessed for various biological activities, including antimicrobial, anti-inflammatory, and analgesic activities, suggesting their relevance in bioorganic and medicinal chemistry (Rajanarendar et al., 2012).

Radiotracer Development

  • Related quinolines have been radiolabelled for imaging GABAA and GABAB-benzodiazepine receptors, indicating their potential use in neuropharmacology and imaging studies (Moran et al., 2012).

Antitubercular and Antimicrobial Activity

  • Some novel chromeno[2,3-d]pyrimidine derivatives, akin to the compound , have shown significant antitubercular and antimicrobial activities, highlighting their potential application in treating infectious diseases (Kamdar et al., 2011).

properties

Product Name

11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

Molecular Formula

C24H24N6O2

Molecular Weight

428.5 g/mol

IUPAC Name

17-[(E)-furan-2-ylmethylideneamino]-13-hexyl-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C24H24N6O2/c1-3-4-5-8-13-29-16(2)26-22-20(24(29)31)21-23(28-19-12-7-6-11-18(19)27-21)30(22)25-15-17-10-9-14-32-17/h6-7,9-12,14-15H,3-5,8,13H2,1-2H3/b25-15+

InChI Key

DTXKGGUKFLTTET-MFKUBSTISA-N

Isomeric SMILES

CCCCCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2/N=C/C5=CC=CO5)C

Canonical SMILES

CCCCCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2N=CC5=CC=CO5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
Reactant of Route 2
Reactant of Route 2
11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
Reactant of Route 3
11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
Reactant of Route 4
11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
Reactant of Route 5
11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
Reactant of Route 6
11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one

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